Sub-Micromolar Antibacterial Potency Against Gram-Negative E. coli: A Differentiating Feature vs. Unbrominated Scaffold
Ethyl 5-Bromoindole-2-carboxylate exhibits potent antibacterial activity against Escherichia coli, with a reported IC₅₀ of 0.9 μM. This activity is attributed to inhibition of DNA gyrase, a validated antibacterial target. In stark contrast, the unbrominated parent scaffold, ethyl indole-2-carboxylate, displays no comparable antibacterial activity against E. coli; its reported IC₅₀ against the benzodiazepine receptor is 2.2 mM, representing a >2,000-fold difference in potency against a completely unrelated target . This demonstrates that the 5-bromo substituent is a critical determinant of antibacterial target engagement and is not a property shared by the non-halogenated analog.
| Evidence Dimension | Antibacterial Activity (IC₅₀ vs. E. coli) |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 μM (900 nM) |
| Comparator Or Baseline | Ethyl indole-2-carboxylate (CAS 3770-50-1): No reported antibacterial activity vs. E. coli; IC₅₀ = 2.2 mM (2,200,000 nM) against benzodiazepine receptor |
| Quantified Difference | >2,000-fold higher potency for target compound against bacterial target; comparator lacks relevant activity |
| Conditions | In vitro antibacterial assay against Escherichia coli (strain not further specified in vendor documentation); IC₅₀ determined via growth inhibition. |
Why This Matters
For antibacterial screening campaigns or target-based drug discovery programs, selection of the 5-bromo analog is essential to achieve the sub-micromolar activity required for hit identification and lead optimization; the unbrominated analog offers no relevant antibacterial starting point.
